3,4-dichloro-N-(2-hydroxyethyl)benzamide

Description

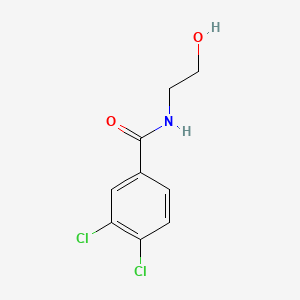

3,4-Dichloro-N-(2-hydroxyethyl)benzamide (CAS: 28298-26-2) is a synthetic benzamide derivative with the molecular formula C₉H₉Cl₂NO₂ and an average molecular mass of 234.08 g/mol . Structurally, it features a benzamide core substituted with chlorine atoms at the 3- and 4-positions of the aromatic ring and a 2-hydroxyethyl group attached to the amide nitrogen. This compound is characterized by moderate polarity due to the hydroxyl group, which enhances its solubility in polar solvents compared to more lipophilic analogs .

Structure

2D Structure

Properties

IUPAC Name |

3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIALBUXJZFVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367239 | |

| Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28298-26-2 | |

| Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-dichloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3,4-dichloro-N-(2-carboxyethyl)benzamide.

Reduction: Formation of 3,4-dichloro-N-(2-aminoethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-(2-hydroxyethyl)benzamide is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the dichloro substitution enhances its binding affinity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3,4-dichloro-N-(2-hydroxyethyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Key analogs include synthetic opioids, experimental analgesics, and compounds with modified substituents. Below is a detailed analysis:

AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)

- Structural Differences: AH-7921 replaces the hydroxyethyl group with a dimethylaminocyclohexylmethyl moiety. This substitution introduces significant lipophilicity and tertiary amine functionality, enhancing blood-brain barrier penetration .

- Pharmacological Activity: AH-7921 is a potent µ-opioid receptor agonist with reported euphoric effects, leading to its classification as a Schedule I controlled substance.

- Metabolic Stability : AH-7921 undergoes extensive hepatic metabolism via N-demethylation and hydroxylation, whereas the hydroxyethyl group in this compound may favor glucuronidation or oxidation, altering its metabolic pathway .

U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

- Structural Differences: U-47700 incorporates a dimethylaminocyclohexyl group and an N-methyl substituent, increasing its lipophilicity and steric bulk compared to the hydroxyethyl analog .

- Pharmacological Activity : U-47700 is a high-affinity κ-opioid receptor agonist with potent analgesic effects but severe side effects, including respiratory depression. The hydroxyethyl analog’s polar group likely reduces receptor affinity, explaining its absence from abuse reports .

2,4-Dichloro-N-(2-hydroxyethyl)benzamide Derivatives

- Structural Differences : Substitution of chlorine at the 2- and 4-positions (vs. 3,4-) alters electronic properties and steric interactions. For example, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide (CAS: N/A) includes an ethyl group on the amide nitrogen, further modifying solubility and reactivity .

- Applications : Such derivatives are often explored as ligands in metal-catalyzed reactions due to their N,O-bidentate coordinating capacity, a property shared with this compound .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

- Toxicity: Limited data exist, but the additional chlorophenyl group may elevate hepatotoxicity risks compared to the hydroxyethyl variant .

Comparative Data Table

Key Research Findings

- Opioid Receptor Binding : The absence of a tertiary amine or cyclohexyl group in this compound likely precludes significant opioid receptor interaction, unlike AH-7921 and U-47700 .

- Solubility and Bioavailability : The hydroxyethyl group improves aqueous solubility but may limit central nervous system penetration compared to more lipophilic analogs .

- Synthetic Utility : The compound’s hydroxyl group enables functionalization (e.g., esterification, glycosylation), making it a versatile intermediate in organic synthesis .

Biological Activity

3,4-Dichloro-N-(2-hydroxyethyl)benzamide is a chemical compound with significant potential in pharmacological applications. Its molecular formula is C₉H₉Cl₂NO₂, and it features two chlorine atoms at the 3 and 4 positions of the benzene ring, a hydroxyethyl group attached to the nitrogen atom, and an amide functional group. This structural configuration suggests a variety of biological activities, particularly in relation to its interaction with various biological targets.

- Molecular Weight : 234.08 g/mol

- Melting Point : 153–155 °C

- Physical Appearance : White to off-white solid

The presence of chlorine atoms and the hydroxyethyl group are likely to influence the compound's reactivity and biological interactions. The interactions of this compound with biological targets have been explored in various studies.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique characteristics of this compound in relation to other benzamide derivatives:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-N-(2-hydroxyethyl)benzamide | One chlorine atom | Exhibits different biological activity due to fewer halogens |

| N-(2-hydroxyethyl)benzamide | No halogen substituents | Lacks chlorinated features that may enhance activity |

| 3-Chloro-N-(2-hydroxyethyl)benzamide | One chlorine atom at position 3 | Different substitution pattern affects its reactivity |

These comparisons illustrate how structural variations can significantly influence biological activity.

Case Studies and Research Findings

- Antiparasitic Activity : In a phenotypic screening study for antiparasitic compounds against Trypanosoma brucei, related benzamides exhibited high potency (EC50 values as low as 0.001 μM). This suggests that compounds structurally related to this compound could also possess significant antiparasitic properties .

- HDAC Inhibition : Research on similar benzamide derivatives has revealed their potential as histone deacetylase (HDAC) inhibitors. For example, a related compound exhibited selectivity for HDAC3 with an IC50 value of 95.48 nM, demonstrating the potential for anticancer applications . Although specific data on this compound are not available, its structural similarities suggest it may share this inhibitory capacity.

- Antimicrobial Activity : Compounds within the benzamide class have shown varying degrees of antimicrobial activity. For instance, some derivatives demonstrated effective inhibition against Cryptococcus neoformans and other pathogens at comparable concentrations . This highlights the potential for further exploration of this compound in antimicrobial research.

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-N-(2-hydroxyethyl)benzamide?

The compound can be synthesized by reacting 3,4-dichlorobenzoyl chloride with 2-aminoethanol under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst. After 4–6 hours of reflux, the solvent is removed under reduced pressure, and the product is isolated via filtration. This method aligns with protocols used for analogous benzamide derivatives, where yields typically range from 57% to 63% depending on substituent reactivity and purification steps .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H NMR : Key signals include aromatic protons (δ 7.4–7.8 ppm for dichlorinated benzene), hydroxyethyl chain protons (δ 3.0–4.1 ppm for -CH2-OH), and amide NH (δ 8.2–8.3 ppm).

- ESI-MS : Molecular ion peaks ([M+H]+) should align with the molecular weight (C9H9Cl2NO2 = 250.1 g/mol).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and OH stretch (~3300 cm⁻¹). These methods are consistent with characterization protocols for structurally related benzamides .

Q. How should researchers assess the solubility and stability of this compound?

Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–8) via UV-Vis spectroscopy. Stability studies should include accelerated degradation under heat (40–60°C) and light exposure, monitored by HPLC. For analogs, stability in ethanol and DMSO has been reported for up to 72 hours under inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Solvent Selection : Anhydrous ethanol or THF improves nucleophilicity of 2-aminoethanol.

- Catalyst : Substituting glacial acetic acid with DMAP (4-dimethylaminopyridine) may enhance acylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol can improve purity (>95%). Yields for similar compounds vary from 57% to 78% depending on these factors .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Assay Validation : Compare results across multiple assays (e.g., receptor binding vs. functional activity). For example, AH-7921 (a structural analog) showed µ-opioid receptor affinity (Ki = 78 nM) but lacked κ-opioid activity, highlighting receptor selectivity .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity.

- Structural Confirmation : X-ray crystallography (via SHELXL refinement) or DFT calculations can verify stereochemistry and conformational stability .

Q. How does the hydroxyethyl substituent influence the compound’s pharmacokinetic profile compared to cyclohexylmethyl analogs (e.g., AH-7921)?

- Lipophilicity : The hydroxyethyl group reduces logP compared to cyclohexylmethyl derivatives, potentially improving aqueous solubility but reducing blood-brain barrier penetration.

- Metabolism : Hydroxyethyl chains are prone to phase II glucuronidation, whereas cyclohexylmethyl groups undergo CYP450-mediated oxidation.

- Activity : Structural analogs with polar substituents show reduced opioid receptor binding but may exhibit alternative biological targets (e.g., macrophage inhibition) .

Q. What crystallographic refinement protocols are recommended for this compound using SHELX?

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve chlorine and oxygen atoms.

- Refinement : SHELXL is ideal for small-molecule refinement. Apply anisotropic displacement parameters for non-H atoms and constrain hydroxyethyl torsion angles.

- Validation : Check R-factors (R1 < 5%) and electron density maps (e.g., omit maps for amide groups). SHELX’s robustness in handling twinned data is critical for chlorinated compounds .

Methodological Tables

Table 1. Key Synthetic Parameters for Benzamide Derivatives

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Absolute ethanol | 57–63% | |

| Catalyst | Glacial acetic acid (5 drops) | — | |

| Reaction Time | 4–6 hours | — | |

| Purification | Column chromatography | >95% purity |

Table 2. Comparative Biological Activity of Structural Analogs

| Compound | Target Receptor | Activity (IC50) | Reference |

|---|---|---|---|

| AH-7921 | µ-opioid | 78 nM | |

| U-47700 | µ-opioid | 11 nM | |

| Compound 1 (Thiourea) | Macrophage | 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.